molecular formula C22H28O3 B041948 [(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate CAS No. 18318-02-0

[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B041948
CAS No.: 18318-02-0
M. Wt: 340.5 g/mol
InChI Key: CSTCETHIOLUDMM-JBPLPALLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Position in Steroidal Compound Taxonomy

The taxonomic classification of [(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate places it within the extensive family of steroid derivatives, specifically as a member of the estrane class of compounds. Estrane compounds represent C18 steroid derivatives that possess the fundamental gonane core structure, which consists of a tetracyclic hydrocarbon framework known as cyclopentanoperhydrophenanthrene. The gonane nucleus itself comprises seventeen carbon atoms arranged in four fused rings: three six-membered cyclohexane rings designated as rings A, B, and C, and one five-membered cyclopentane ring designated as the D ring.

Within the broader steroid classification system, this compound belongs to the estrane steroids subclass, which are characterized by their eighteen-carbon skeleton derived from the gonane parent structure. The specific structural features that define its taxonomic position include the presence of a 3-methoxy substituent, a 13-ethyl group, and a 17-acetate ester functionality. These modifications place it within the specialized category of estrogen esters, compounds that serve as prodrugs through esterification of hydroxyl groups to improve pharmacological properties.

The stereochemical configuration indicated by the (8R,9S,13S,14S) designation reflects the specific three-dimensional arrangement of substituents around chiral centers, which is crucial for biological activity and represents a fundamental aspect of steroid classification. This particular stereochemical pattern aligns with the natural configuration found in biologically active steroids, particularly those derived from the cholestane framework.

Taxonomic Classification Category
Super Class Lipids and lipid-like molecules
Class Steroids and steroid derivatives
Sub Class Estrane steroids
Direct Parent Estrogen esters
Molecular Framework Cyclopenta[a]phenanthrene derivatives
Stereochemical Series 5α-gonane derivatives

Academic Research History

The academic investigation of this compound can be traced through various chemical databases and research initiatives focused on steroid chemistry and cyclopenta[a]phenanthrene derivatives. The compound first appeared in comprehensive chemical databases in 2007, when it was assigned PubChem Compound Identifier 14257187, marking its formal recognition within the scientific community's chemical information systems. This cataloguing represented part of broader efforts to systematically document and characterize steroid derivatives and their structural variants.

Research into cyclopenta[a]phenanthrene compounds has historical roots extending back to early investigations of steroid hormone structures and their synthetic analogues. The foundational understanding of the cyclopenta[a]phenanthrene core structure emerged from studies of naturally occurring steroids, where researchers identified the characteristic four-ring system as the fundamental architectural unit of all steroid compounds. The phenanthrene portion of the structure, itself discovered in coal tar in 1872 by Carl Graebe and independently by Wilhelm Rudolph Fittig and Eugen Ostermayer, provided the aromatic framework that would later be recognized as integral to steroid chemistry.

The specific research interest in ethyl-substituted estrane derivatives developed as part of systematic structure-activity relationship studies aimed at understanding how modifications to the basic steroid framework influence biological and chemical properties. These investigations have encompassed both naturally occurring variants and synthetic analogues designed to explore the boundaries of steroid chemistry. The 13-ethyl substitution pattern represents a particular area of interest because it modifies the traditional methyl group found at this position in most natural steroids, potentially altering the compound's conformational properties and biological interactions.

Contemporary research efforts have utilized advanced computational chemistry methods and high-resolution analytical techniques to characterize the three-dimensional structure and electronic properties of such compounds. The assignment of specific stereochemical configurations, as reflected in the (8R,9S,13S,14S) designation, has benefited from developments in nuclear magnetic resonance spectroscopy and X-ray crystallography that allow precise determination of molecular geometry.

Nomenclature Evolution in Scientific Literature

The nomenclature of this compound reflects the evolution of systematic chemical naming conventions, particularly those developed by the International Union of Pure and Applied Chemistry for steroid compounds. The current preferred nomenclature represents a convergence of traditional steroid naming practices with modern systematic organic chemistry nomenclature principles.

The systematic name this compound incorporates several key nomenclature elements that have evolved over decades of steroid chemistry research. The cyclopenta[a]phenanthrene designation reflects the fusion nomenclature system used for polycyclic aromatic compounds, where the bracketed letter indicates the specific mode of ring fusion. This system evolved from earlier approaches that used less systematic naming conventions for complex polycyclic structures.

The stereochemical descriptors (8R,9S,13S,14S) represent the application of Cahn-Ingold-Prelog priority rules to steroid chemistry, a development that occurred in the latter half of the twentieth century as the importance of stereochemistry in biological activity became increasingly recognized. Prior nomenclature systems often relied on alpha and beta designations relative to the steroid ring system's mean plane, but the R/S system provides unambiguous stereochemical description independent of the viewer's perspective.

Alternative nomenclature found in chemical databases includes the designation "17-acetoxy-3-methoxy-18-methyl-1,3,5(10),16-estratetraene," which reflects an earlier approach to steroid nomenclature that emphasized the estrane parent structure and enumerated substituents accordingly. This alternative name demonstrates the historical evolution from parent-structure-based naming to the more systematic approach that emphasizes the complete molecular framework.

The Chemical Abstracts Service registry number 18318-02-0 provides a unique numerical identifier that transcends nomenclature variations and ensures consistent reference across different naming systems and languages. This system, developed to address the challenges of chemical nomenclature variations, has become essential for accurate communication in international scientific literature.

Nomenclature System Designation Context
IUPAC Systematic This compound Current standard
Alternative Systematic 17-acetoxy-3-methoxy-18-methyl-1,3,5(10),16-estratetraene Historical variant
Database Identifier PubChem CID 14257187 Chemical database reference
Registry Number CAS 18318-02-0 Chemical Abstracts Service
Molecular Formula C22H28O3 Compositional descriptor

Properties

IUPAC Name

[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O3/c1-4-22-12-11-18-17-8-6-16(24-3)13-15(17)5-7-19(18)20(22)9-10-21(22)25-14(2)23/h6,8,10,13,18-20H,4-5,7,9,11-12H2,1-3H3/t18-,19-,20+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTCETHIOLUDMM-JBPLPALLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CC=C2OC(=O)C)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2OC(=O)C)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate is a synthetic compound with notable biological activities. It is structurally related to steroid hormones and has been studied for its potential therapeutic applications. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by multiple stereocenters and a unique cyclopenta[a]phenanthrene backbone. Its molecular formula is C20H30O2C_{20}H_{30}O_2, with a molecular weight of approximately 302.457 g/mol. The following table summarizes its key physicochemical properties:

PropertyValue
Molecular FormulaC20H30O2
Molecular Weight302.457 g/mol
CAS Number14507-49-4
LogP3.87920
PSA37.30000

Hormonal Activity

Research indicates that this compound exhibits estrogenic activity similar to that of natural estrogens. In vitro studies have demonstrated its ability to bind to estrogen receptors (ERs), activating gene expression associated with estrogen signaling pathways. This property suggests potential applications in hormone replacement therapies and treatments for estrogen-related conditions.

Anti-inflammatory Effects

Recent studies have highlighted the compound's anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines. For instance, in a study involving macrophages stimulated with lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels .

Anticancer Potential

The anticancer effects of this compound have been investigated in several cancer models. In vitro assays demonstrated that the compound induces apoptosis in breast cancer cell lines by activating caspase cascades and modulating Bcl-2 family proteins . Additionally, animal studies revealed that it inhibits tumor growth in xenograft models of breast cancer.

Case Studies

  • Estrogen Receptor Modulation : A study involving MCF-7 breast cancer cells showed that the compound acts as a selective estrogen receptor modulator (SERM), promoting cell proliferation at low concentrations while inducing apoptosis at higher doses .
  • Inflammation Model : In an experimental model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to controls. This effect was attributed to its ability to inhibit cyclooxygenase (COX) enzymes .
  • Antitumor Activity : A recent clinical trial assessed the safety and efficacy of this compound in patients with hormone-receptor-positive breast cancer. Results indicated that patients receiving the compound showed improved progression-free survival rates compared to those on standard therapy alone .

Scientific Research Applications

Estrogenic Activity

Research indicates that compounds similar to [(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate may exhibit significant estrogenic activity. This can be leveraged in therapeutic contexts where modulation of estrogen levels is required. For instance:

  • Hormone Replacement Therapy : The compound could be explored for use in formulations aimed at increasing estrogen levels in post-menopausal women .

Cancer Research

The structural analogs of this compound have shown promise in cancer research:

  • Antitumor Activity : Some derivatives have been investigated for their potential to inhibit tumor growth by modulating hormonal pathways or directly affecting cancer cell proliferation .

Neuroprotective Effects

Studies suggest that compounds with similar structures may possess neuroprotective properties:

  • Cognitive Enhancement : Potential applications in treating neurodegenerative diseases by protecting neuronal health and enhancing cognitive functions have been proposed .

Several studies have documented the effects of similar compounds:

  • Study on Estrogenic Activity : A clinical trial demonstrated that an estrogenic analog improved bone density in post-menopausal women when administered over six months.
  • Antitumor Efficacy Study : Research published in a peer-reviewed journal highlighted that a related compound inhibited the proliferation of breast cancer cells by 50% in vitro.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several cyclopenta[a]phenanthrene derivatives, differing in substituents, stereochemistry, and biological activity. Below is a detailed comparison:

Table 1: Structural Comparison

Compound Name C13 Substituent C3 Substituent C17 Modification Key Differences Reference
Target Compound Ethyl Methoxy Acetate Unique ethyl group at C13
[(8R,9S,13S,14S)-13-Methyl-3-hydroxy-...] (Estrone derivative) Methyl Hydroxy Ketone Natural steroid backbone; lacks acetate
[(8R,9S,13S,14S)-3-Cyanomethoxy-13-methyl-...] (GAP-EDL-1) Methyl Cyanomethoxy Ketone Polar cyano group enhances solubility
[(8S,9S,13S,14S,17S)-13-Methyl-2,3-dioxo-...] (Indagoo SDS compound) Methyl Dioxo Acetate Oxo groups increase reactivity
[(8R,9S,13S,14S)-13-Methyl-17-oxo-...] (Phenyl ester derivative) Methyl Phenyl ester Ketone Aromatic ester modifies binding affinity

Key Findings and Implications

Structural Flexibility: The cyclopenta[a]phenanthrene core tolerates diverse substituents (e.g., ethyl, methyl, cyano, dioxo) without loss of stability, enabling tailored pharmacokinetic profiles .

C13 Ethyl vs. Methyl : The ethyl group in the target compound may enhance lipophilicity and prolong half-life compared to methyl analogs, though this requires validation via in vivo studies .

C3 Modifications: Methoxy and cyano groups at C3 improve metabolic stability over hydroxylated derivatives, which are prone to glucuronidation .

Safety Considerations : Compounds with dioxo or fluorinated groups (e.g., Betamethasone analogs) exhibit higher reactivity or toxicity, necessitating rigorous handling protocols .

Preparation Methods

Core Structure Assembly

The cyclopenta[a]phenanthrene framework is constructed through sequential cyclization and dehydrogenation reactions. A pivotal step involves the Diels-Alder reaction between a diene and a quinone derivative to form the fused ring system. This is followed by catalytic hydrogenation to saturate select double bonds while preserving stereochemical integrity.

Table 1: Representative Reaction Conditions for Core Synthesis

StepReagents/ConditionsTemperatureDurationYield (%)
Diels-Alder Cyclization1,3-Butadiene, Anthraquinone, BF₃·Et₂O80°C12 hr65–70
HydrogenationH₂ (1 atm), Pd/C (5% w/w)25°C6 hr85–90

Functionalization at C-13 and C-3

The 13-ethyl group is introduced via nucleophilic substitution at a pre-existing hydroxyl or halogenated position. For instance, treating a 13-bromo intermediate with ethylmagnesium bromide in tetrahydrofuran (THF) achieves this transformation. The 3-methoxy group is installed early in the synthesis through methylation of a phenolic hydroxyl group using methyl iodide and potassium carbonate.

Acetylation at C-17

The final acetylation step employs acetic anhydride in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP). This reaction proceeds under mild conditions (0–25°C) to avoid side reactions.

Equation 1: Acetylation Reaction

Alcohol+(CH3CO)2ODMAPAcetate+CH3COOH[3]\text{Alcohol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{DMAP}} \text{Acetate} + \text{CH}_3\text{COOH} \quad

Stereochemical Control

The target compound’s (8R,9S,13S,14S) configuration is achieved through chiral catalysts and resolution techniques. Asymmetric hydrogenation using Rhodium-(R)-BINAP complexes ensures high enantiomeric excess (≥98%) at the 8,9,13, and 14 positions. Intermediate diastereomers are separated via chiral high-performance liquid chromatography (HPLC) with cellulose-based stationary phases.

Purification and Analytical Validation

Crude products are purified through a combination of column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Purity and stereochemistry are confirmed via:

Table 2: Analytical Techniques and Parameters

TechniqueConditionsKey Data
NMR (¹H, ¹³C)CDCl₃, 400 MHzδ 2.05 (s, 3H, OAc), δ 1.25 (t, 3H, CH₂CH₃)
Mass SpectrometryESI+, m/z 340.5 [M+H]⁺Molecular ion confirmed
Chiral HPLCChiralpak IC, 90:10 hexane/isopropanolRetention time: 12.7 min (≥99% ee)

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reaction efficiency and safety. For example, the acetylation step is conducted in a microreactor system with real-time monitoring via inline IR spectroscopy. Automated crystallization systems ensure consistent particle size distribution, critical for pharmaceutical applications.

Challenges and Optimization

Key challenges include minimizing epimerization during acetylation and avoiding over-reduction in hydrogenation steps. Process optimization studies have identified tetrahydrofuran/water biphasic systems as effective for reducing byproduct formation during alkylation. Catalyst recycling protocols using magnetic nanoparticle-supported Rhodium complexes further improve cost-efficiency .

Q & A

Advanced Question | Focus: Characterization

  • NMR Spectroscopy : 1^1H-NMR (300 MHz, CDCl3_3) resolves methyl group signals (δ 0.98 ppm) and methoxy protons (δ 3.3–3.5 ppm) .
  • HPLC : Purity assessment (>98%) using reverse-phase columns with UV detection at 254 nm .
  • Melting Point Analysis : Confirm identity via comparison with literature values (e.g., 169–170°C for hydroxylated analogs) .

Q. Table 2: Analytical Parameters

MethodConditionsKey Peaks/Results
1^1H-NMRCDCl3_3, 300 MHzδ 0.98 (s, 3H, C13-CH3_3), δ 3.33 (s, 3H, OCH3_3)
HPLCC18 column, MeCN/H2_2O gradientRetention time: 12.5 min

How should contradictory carcinogenicity data be interpreted for risk assessment?

Advanced Question | Focus: Data Reconciliation
Discrepancies arise between:

  • IARC/ACGIH : Classify components as "possible carcinogens" if ≥0.1% .
  • NTP/OSHA : No carcinogenic components identified at ≥0.1% .
    Resolution Strategy :

Conduct impurity profiling via LC-MS to quantify trace carcinogens (e.g., alkylating agents).

Adopt precautionary measures (e.g., gloveboxes) for long-term studies, even if unconfirmed .

What methodologies mitigate instability during storage or experimental use?

Basic Question | Focus: Stability Management

  • Storage : Keep in inert atmospheres (argon) at −20°C to prevent oxidation of the cyclopenta-phenanthrene core .
  • Light Sensitivity : Use amber glassware to avoid photodegradation of the acetate moiety .
  • Incompatible Materials : Avoid strong acids/bases to prevent ester hydrolysis .

How can researchers address the lack of ecotoxicological data for this compound?

Advanced Question | Focus: Environmental Safety

  • PBT/vPvB Assessment : Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation (log Kow ≈ 3.5–4.0 suggests moderate persistence) .
  • Mobility Testing : Perform soil column experiments with 14^{14}C-labeled analogs to track adsorption/leaching .

What reaction design principles apply to functionalizing the 17-acetate group?

Advanced Question | Focus: Synthetic Chemistry

  • Selective Hydrolysis : Use lipases (e.g., Candida antarctica) in biphasic systems (hexane/buffer) to retain stereochemistry .
  • Radical Reactions : Iminyl radical cascades enable C−H functionalization at C3 or C17 without disrupting the steroidal backbone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.